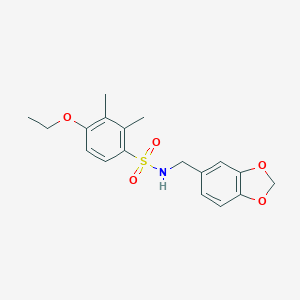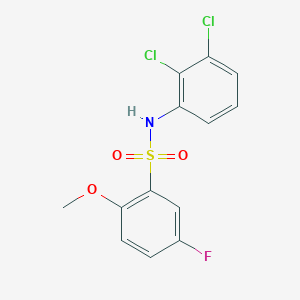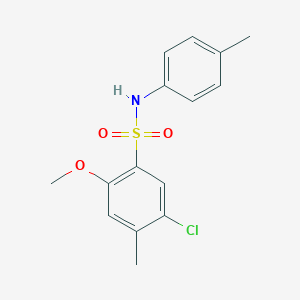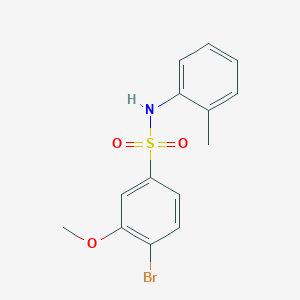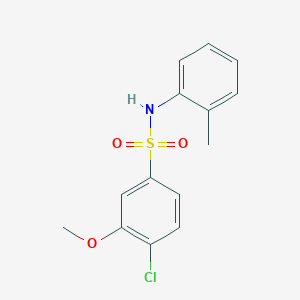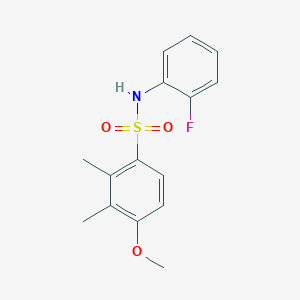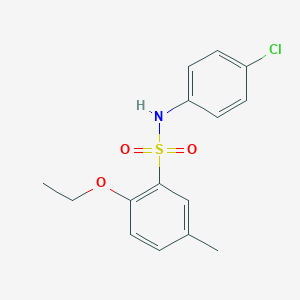![molecular formula C17H19N3O3S B288439 1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as EIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIT is a benzotriazole derivative that contains a sulfonamide group and an ethoxyisopropyl substituent, which makes it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
EIT has been extensively studied for its potential applications in various scientific fields. In chemistry, EIT has been used as a photoinitiator for polymerization reactions, as well as a catalyst for the synthesis of organic compounds. In biology, EIT has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. EIT has also been studied for its potential use as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EIT has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EIT has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIT inhibits the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. EIT has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of EIT is its versatility in various scientific fields. EIT can be used as a photoinitiator for polymerization reactions, a catalyst for organic synthesis, an antimicrobial and antifungal agent, and a fluorescent probe for imaging biological systems. However, one limitation of EIT is its low solubility in water, which can make it difficult to use in some biological experiments.
将来の方向性
There are several future directions for the study of EIT. One potential area of research is the development of new antibiotics and antifungal drugs based on the structure of EIT. Another potential area of research is the use of EIT as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the potential of EIT as an anticancer agent and to understand its mechanism of action in more detail.
合成法
The synthesis of EIT involves the reaction of 4-ethoxy-3-isopropylphenylamine with chlorosulfonyl isocyanate in the presence of triethylamine. This reaction yields the intermediate compound, which is then treated with sodium azide to form EIT. The overall yield of this synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
特性
製品名 |
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
分子式 |
C17H19N3O3S |
分子量 |
345.4 g/mol |
IUPAC名 |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
InChIキー |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




